3-(2-Methylphenyl)-1,2-oxazol-5-amine
Overview
Description
3-(2-Methylphenyl)-1,2-oxazol-5-amine (MPOA) is an organic compound belonging to the oxazolamine class of compounds. It is a colorless, crystalline solid with a melting point of 158-160 °C. MPOA is a versatile molecule with a wide range of applications in various fields such as pharmaceuticals, agrochemicals, materials science and biotechnology.
Scientific Research Applications
Synthesis and Biological Activities
- Antimicrobial Activities: Research has shown the synthesis of novel 1,2,4-triazole derivatives, including compounds related to 3-(2-Methylphenyl)-1,2-oxazol-5-amine, demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Chemical Synthesis and Reactions
- Formation and Reaction of Oxazoles: The synthesis of N-Substituted 2-(Aminomethyl)oxazoles, including those related to 3-(2-Methylphenyl)-1,2-oxazol-5-amine, has been achieved, showcasing the potential for chemical modifications and derivations (Ibata & Isogami, 1989).
- Electrochemical Synthesis with CO2: An efficient electrochemical synthesis method involving acetylenic amines and CO2 has been developed, leading to the creation of 5-methylene-1,3-oxazolidin-2-ones, which could include derivatives of 3-(2-Methylphenyl)-1,2-oxazol-5-amine (Feroci et al., 2005).
Antitumor Properties
- Antitumor 2-(4-amino-3-methylphenyl)benzothiazoles: Derivatives of 3-(2-Methylphenyl)-1,2-oxazol-5-amine have been evaluated as antitumor agents, showing selective and potent antitumor properties in both in vitro and in vivo models (Bradshaw et al., 2002).
Molecular Transformations and Reactions
- Transformation into Irreversible Inactivators: Research on 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]- 2-oxazolidinone, a derivative of 3-(2-Methylphenyl)-1,2-oxazol-5-amine, indicates its potential as a time-dependent irreversible inactivator of monoamine oxidase B (Ding & Silverman, 1993).
Miscellaneous Applications
- Poly(oxazoline)s with Antimicrobial Functions: Poly(2-alkyl-1,3-oxazoline)s, possibly including 3-(2-Methylphenyl)-1,2-oxazol-5-amine derivatives, have been synthesized with terminal quarternary ammonium groups, showing promising antibacterial potential (Waschinski & Tiller, 2005).
properties
IUPAC Name |
3-(2-methylphenyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMOGLHFQCOBPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396218 | |
Record name | 3-(2-Methylphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-1,2-oxazol-5-amine | |
CAS RN |
86685-96-3 | |
Record name | 3-(2-Methylphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methylphenyl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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